molecular formula C8H9FN2O B11763669 3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Cat. No.: B11763669
M. Wt: 168.17 g/mol
InChI Key: XWUIBVALZLMCPQ-UHFFFAOYSA-N
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Description

3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis often begins with a suitable precursor such as a substituted pyridine.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclization: The formation of the naphthyridine ring system may involve cyclization reactions under acidic or basic conditions.

    Reduction: The tetrahydro form can be obtained by reducing the double bonds in the naphthyridine ring using hydrogenation or other reducing agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction to fully saturated derivatives using hydrogenation.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield more oxidized naphthyridine derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine Derivatives: Compounds like 1,6-naphthyridine and 1,8-naphthyridine.

    Fluorinated Heterocycles: Compounds like 3-fluoropyridine and 3-fluoroquinoline.

Uniqueness

3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to other naphthyridine derivatives.

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

3-fluoro-5,6,7,8-tetrahydro-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C8H9FN2O/c9-6-3-5-4-10-2-1-7(5)11-8(6)12/h3,10H,1-2,4H2,(H,11,12)

InChI Key

XWUIBVALZLMCPQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NC(=O)C(=C2)F

Origin of Product

United States

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